molecular formula C24H31N5O B5507537 1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No. B5507537
M. Wt: 405.5 g/mol
InChI Key: ZLSCVEJHXGTEDA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that incorporate multiple heterocyclic systems, such as morpholine, benzimidazole, and triazino moieties. These systems are often explored for their potential biological activities and chemical properties, offering a wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from benzimidazole derivatives. For instance, compounds like 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole have been synthesized through a series of reactions that include nitro reduction, cyclization, and alkylation, showcasing the complexity and specificity required in synthesizing these molecules (Rewcastle et al., 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives often features a planar benzimidazole core with various substituents that can significantly affect the compound's physical and chemical properties. X-ray crystallography studies on similar compounds reveal specific conformations and substituent effects on the overall molecular geometry, which are crucial for understanding their reactivity and interaction with biological targets (Yoon et al., 2011).

Scientific Research Applications

Antitumor Activity

Benzimidazole derivatives have shown promising antitumor activities against various human cancer cell lines. The synthesis of triamino-substituted 1,3,5-triazine and pyrimidine derivatives, which include benzimidazolyl and morpholino groups, has demonstrated significant antitumor effects. These compounds have been tested on human cancer cell lines and murine leukemia cell lines, exhibiting potent antitumor activity without significant aromatase inhibitory activity (Matsuno et al., 2000).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their corrosion inhibition properties. For example, certain synthesized benzimidazole derivatives have been shown to effectively inhibit corrosion of N80 steel in hydrochloric acid. These inhibitors work by forming a protective layer on the steel surface, significantly reducing corrosion rates. The effectiveness of these inhibitors has been assessed through various techniques, including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (Yadav et al., 2016).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains. The structural modification of benzimidazole derivatives has been a key focus to enhance their biological activities. Studies include the synthesis of novel dipodal-benzimidazole derivatives with significant broad-spectrum antimicrobial activity against bacterial and fungal cultures (Padalkar et al., 2014).

Glycogen Phosphorylase Inhibition

Another application of benzimidazole derivatives is in the inhibition of glycogen phosphorylase, a target for the treatment of type 2 diabetes. Some derivatives have been synthesized and evaluated for their ability to inhibit glycogen phosphorylase, showing promising results. This research contributes to the development of new therapeutic agents for managing blood glucose levels (Schweiker et al., 2014).

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer properties. The design and synthesis of these compounds have led to the identification of molecules with cytotoxic effects on cancer cell lines, such as human breast adenocarcinoma and human ovarian carcinoma. Research in this area aims to discover new anticancer agents with improved efficacy and selectivity (Hsieh et al., 2019).

properties

IUPAC Name

4-[3-[3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c1-2-7-21(8-3-1)11-14-27-19-28(13-6-12-26-15-17-30-18-16-26)24-25-22-9-4-5-10-23(22)29(24)20-27/h1-5,7-10H,6,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCVEJHXGTEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CN(CN3C2=NC4=CC=CC=C43)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine

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